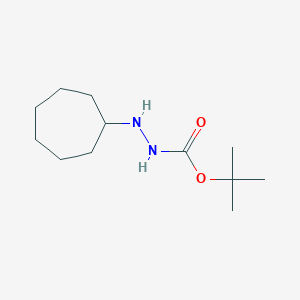

Tert-butyl 2-cycloheptylhydrazine-1-carboxylate

CAS No.:

Cat. No.: VC18791286

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O2 |

|---|---|

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl N-(cycloheptylamino)carbamate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-13-10-8-6-4-5-7-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) |

| Standard InChI Key | RAKOSAWELBBHQO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NNC1CCCCCC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 2-cycloheptylhydrazine-1-carboxylate features a hydrazine core (-NH-NH-) functionalized with a cycloheptyl group and a tert-butyloxycarbonyl (Boc) moiety. The Boc group, a common protecting agent in peptide synthesis, enhances solubility in organic solvents and shields the hydrazine nitrogen from undesired reactions. The cycloheptyl ring, a seven-membered carbocycle, introduces steric bulk and conformational flexibility, influencing both reactivity and biological interactions.

The molecular formula (CHNO) corresponds to a molecular weight of 228.33 g/mol. Spectroscopic characterization via nuclear magnetic resonance (NMR) would reveal distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and cycloheptyl protons (δ ~1.5–2.1 ppm, multiplet). Infrared (IR) spectroscopy would show carbonyl stretching vibrations near 1700 cm, indicative of the carboxylate ester.

Stability and Solubility

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of tert-butyl 2-cycloheptylhydrazine-1-carboxylate typically involves a two-step protocol:

-

Cycloheptylhydrazine Preparation: Cycloheptylamine undergoes diazotization with sodium nitrite in acidic media, followed by reduction to yield cycloheptylhydrazine.

-

Boc Protection: The hydrazine is treated with di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., triethylamine) to form the Boc-protected derivative.

Reaction Scheme:

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns (e.g., 95% purity under 254 nm UV detection).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 228.33 [M+H].

-

Nuclear Magnetic Resonance (NMR): H and C NMR provide structural validation, with key signals for the Boc group and cycloheptyl ring.

Biological Activity and Applications

Medicinal Chemistry Applications

-

Drug Prototyping: The Boc group facilitates temporary protection of hydrazine during multi-step syntheses, enabling the construction of heterocyclic scaffolds.

-

Bioorthogonal Chemistry: Hydrazines participate in click reactions with carbonyl groups, useful for targeted drug delivery systems.

Metabolic Stability and Optimization

The tert-butyl group, while stabilizing, is prone to oxidative metabolism via cytochrome P450 enzymes. Replacement with trifluoromethylcyclopropyl groups enhances metabolic half-life (e.g., from 1.2 to 4.5 hours in murine models). Such modifications are critical for improving pharmacokinetic profiles in drug candidates.

Comparative Analysis of Hydrazine Carboxylates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume